N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways , which play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways , suggesting that this compound may interact with these targets to exert its effects.
Biochemical Pathways
Given the reported inhibition of the flt3-itd and bcr-abl pathways , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
The reported inhibition of the flt3-itd and bcr-abl pathways suggests that this compound may have potential anti-proliferative effects, particularly in the context of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and hydrogen gas. Reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of the imidazo[1,2-a]pyrimidine core.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but with a bromine substituent.
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRCTUVCIBTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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